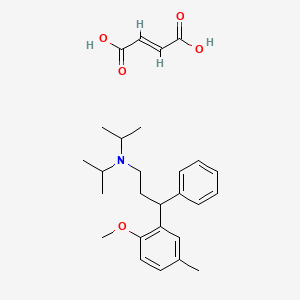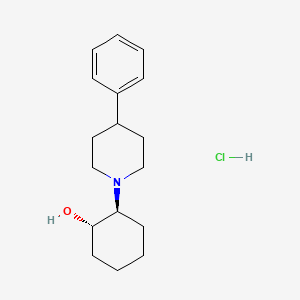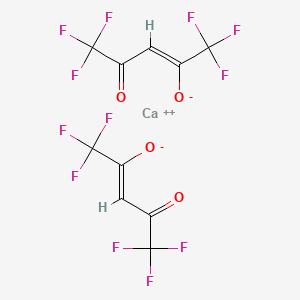
Unii-CV9SY9L2WY
Overview
Description
7-Hydroxychlorpromazine Glucuronide: is a chemical compound with the Unique Ingredient Identifier (UNII) CV9SY9L2WY. It is a metabolite of chlorpromazine, a well-known antipsychotic medication. This compound is formed through the glucuronidation of 7-hydroxychlorpromazine, which is a process that makes the compound more water-soluble and easier for the body to excrete .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxychlorpromazine glucuronide typically involves the enzymatic glucuronidation of 7-hydroxychlorpromazine. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of uridine diphosphate glucuronic acid (UDPGA). The reaction conditions usually include a buffered aqueous solution at a physiological pH and temperature .
Industrial Production Methods: Industrial production of 7-hydroxychlorpromazine glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction can be controlled and optimized for maximum yield. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxychlorpromazine glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, releasing the parent compound, 7-hydroxychlorpromazine. Conjugation reactions can further modify the compound, making it more water-soluble .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the glucuronide bond.
Conjugation: Enzymatic conditions involving UGT and UDPGA are common for glucuronidation.
Major Products:
Hydrolysis: 7-Hydroxychlorpromazine
Conjugation: Various glucuronide conjugates.
Scientific Research Applications
Chemistry: 7-Hydroxychlorpromazine glucuronide is used as a reference standard in analytical chemistry to study the metabolism of chlorpromazine. It helps in understanding the pharmacokinetics and pharmacodynamics of the parent drug .
Biology: In biological research, this compound is used to study the role of glucuronidation in drug metabolism. It helps in understanding how the body processes and eliminates drugs .
Medicine: In medical research, 7-hydroxychlorpromazine glucuronide is studied for its potential effects and interactions with other medications. It is also used to monitor the levels of chlorpromazine metabolites in patients undergoing treatment .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in the assessment of drug safety and efficacy .
Mechanism of Action
The mechanism of action of 7-hydroxychlorpromazine glucuronide involves its role as a metabolite of chlorpromazine. Chlorpromazine exerts its effects by blocking dopamine receptors in the brain, which helps in reducing psychotic symptoms. The glucuronidation of 7-hydroxychlorpromazine makes it more water-soluble, facilitating its excretion from the body. This process helps in maintaining the balance of active drug and its metabolites in the system .
Comparison with Similar Compounds
7-Hydroxychlorpromazine: The parent compound that undergoes glucuronidation.
Chlorpromazine: The original antipsychotic drug from which 7-hydroxychlorpromazine is derived.
Other Glucuronides: Similar glucuronide conjugates of other drugs that undergo similar metabolic pathways.
Uniqueness: 7-Hydroxychlorpromazine glucuronide is unique due to its specific role as a metabolite of chlorpromazine. Its formation and excretion are crucial for understanding the metabolism and pharmacokinetics of chlorpromazine. This compound also serves as an important reference standard in various scientific and medical research applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O7S/c1-25(2)8-3-9-26-14-6-5-13(11-17(14)34-16-7-4-12(24)10-15(16)26)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h4-7,10-11,18-21,23,27-29H,3,8-9H2,1-2H3,(H,30,31)/t18-,19-,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFAHTNGYCRUOM-KHYDEXNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123407 | |
| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15643-03-5 | |
| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15643-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxychlorpromazine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015643035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYCHLORPROMAZINE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV9SY9L2WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)


![2-Oxabicyclo[3.1.0]hex-3-ene-3-carbonitrile, 6-acetyl-, (1alpha,5alpha,6alpha)- (9CI)](/img/new.no-structure.jpg)







